1,N6-Ethenoadenine
Overview
Description
Scientific Research Applications
1,N6-Ethenoadenine has several applications in scientific research:
DNA Damage and Repair Studies: It is used to study DNA damage and repair mechanisms, particularly the role of base excision repair and direct reversal repair.
Cancer Research: The compound’s role in causing mutations makes it valuable for studying cancer development and progression.
Mutagenesis Studies: It is used to understand the mutagenic properties of various chemicals and environmental factors.
Mechanism of Action
Target of Action
The primary target of 1,N6-Ethenoadenine (εA) is the Endonuclease III . This enzyme plays a crucial role in DNA repair mechanisms, particularly in the base excision repair (BER) pathway .
Mode of Action
This compound (εA) is a tricyclic derivative of adenine, where an ethylene bridge connects the amine group to the adjacent carbon on the six-member ring, forming an additional five-membered ring . This modification can occur as a mutation of DNA, where it is referred to as an etheno (ε) DNA adduct . The εA lesion interacts with its target, Endonuclease III, which recognizes and binds to the εA lesion, initiating the repair process .
Biochemical Pathways
The primary biochemical pathway affected by εA is the base excision repair (BER) pathway . This pathway is responsible for repairing small, non-helix-distorting base lesions from the genome. The process involves the removal and replacement of the modified nucleobase through cleavage of the glycosidic bond by a glycosylase, followed by filling . Another pathway involved in the repair of εA is the direct reversal repair (DRR) pathway .
Result of Action
The εA lesion is mutagenic, leading to primarily A→T transversions as well as A→G and A→C mutations . These εA-induced mutations have been associated with p53 mutation hotspots, cancerous tissues, and inflammatory diseases . The biological consequences of εa lesions can be minimized through the action of dna repair mechanisms, specifically the ber and drr pathways .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, eukaryotic DNA is packaged in chromatin, which impacts the BER and DRR pathways, specifically in regards to the repair of εA . Furthermore, the formation of εA can be induced by exogenous sources such as vinyl chloride or endogenous sources like lipid peroxidation products .
Biochemical Analysis
Biochemical Properties
1,N6-Ethenoadenine interacts with various enzymes, proteins, and other biomolecules. For instance, Escherichia coli can repair these modifications using the AlkB protein . The compound can also be produced via cyclisation of N6-hydroxyethyladenine with DIAD and triphenylphosphine in the Mitsunobu reaction .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is generated by the reaction of adenine with vinyl chloride or lipid peroxidation products . The miscoding properties of this compound can lead to varied mutational spectra, which can have biological consequences .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. For instance, Chloroacetaldehyde and 1,3-bis (2-chloroethyl)-1-nitrosourea (BCNU) can react with adenine to form this compound .
Preparation Methods
1,N6-Ethenoadenine can be synthesized through several methods:
Reaction with Chloroacetaldehyde: Adenine reacts with chloroacetaldehyde to form this compound.
Reaction with 1,3-bis(2-chloroethyl)-1-nitrosourea: This antitumor agent can also react with adenine to produce this compound.
Cyclisation of N6-hydroxyethyladenine: This method involves cyclisation with diisopropyl azodicarboxylate and triphenylphosphine in a tetrahydrofuran/acetonitrile solvent or by reacting with thionyl chloride.
Chemical Reactions Analysis
1,N6-Ethenoadenine undergoes various chemical reactions:
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Miscoding Properties: When incorporated into DNA, this compound can cause miscoding during replication, leading to mutations.
Comparison with Similar Compounds
1,N6-Ethenoadenine is unique due to its specific structure and the type of DNA damage it causes. Similar compounds include:
3,N4-Ethenocytosine: Another etheno DNA adduct that forms through similar mechanisms.
1,N6-Ethanoadenine: A closely related compound with slight structural differences.
These compounds share similar mutagenic properties but differ in their specific interactions with DNA and repair mechanisms.
Properties
IUPAC Name |
1H-imidazo[2,1-f]purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c1-2-12-4-11-6-5(7(12)8-1)9-3-10-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVOXGPIHFKUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160768 | |
Record name | 1,N(6)-Ethenoadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13875-63-3 | |
Record name | Ethenoadenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13875-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,N(6)-Ethenoadenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013875633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,N6-Ethenoadenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,N(6)-Ethenoadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N6-ETHENOADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIN7411HG7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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